6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one
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Description
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Amine Exchange Reactions and Chemical Synthesis
One study focuses on the amine exchange reactions involving 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, demonstrating its potential for creating compounds with specific properties for further research or application (Sun Min’yan’ et al., 2010). The study elaborates on how this compound can engage in reactions with amino acids to yield new compounds, highlighting its versatility in chemical synthesis.
Larvicidal and Antimicrobial Activities
Another area of application is in the development of novel triazinone derivatives with potential antimicrobial and larvicidal properties. A study by Kumara et al. details the synthesis of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones and their evaluation against bacterial and fungal pathogens as well as mosquito larvae (Kumara et al., 2015). This demonstrates the compound's potential applications in addressing public health concerns related to infectious diseases and vector control.
Asymmetric Synthesis of Amines
The versatility of related compounds is further demonstrated in the context of asymmetric synthesis. N-tert-Butanesulfinyl imines, for example, serve as intermediates for the asymmetric synthesis of amines, indicating potential applications in creating chiral molecules for pharmaceuticals and other areas (Ellman et al., 2002).
Novel Triazine Synthesis for Cell Differentiation
The compound and its derivatives have also found use in the synthesis of triazines with potential effects on cell differentiation. Linder et al. describe a one-pot synthesis protocol for creating triazine analogs aimed at cardiogenetic activity, showcasing the compound's relevance in biomedical research (Linder et al., 2018).
Anticancer Activity and DNA/Protein Binding
Moreover, the compound's derivatives have been explored for anticancer activities and their ability to bind with DNA and proteins. Mukhopadhyay et al. synthesized half-sandwich cyclometalated Rh(III) and Ir(III) complexes with Schiff base ligands derived from similar compounds, demonstrating significant DNA/protein binding and anticancer activity (Mukhopadhyay et al., 2015).
Properties
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-15(2,3)12-13(21)19(14(24-4)18-17-12)16-9-10-5-7-11(8-6-10)20(22)23/h5-9H,1-4H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHSORVYNBXCC-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.